3-PENTANONE-1,1,1,5,5,5-D6

Overview

Description

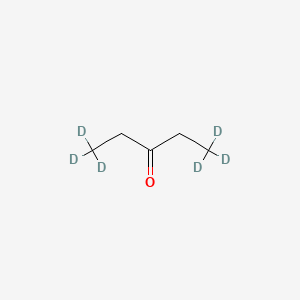

3-PENTANONE-1,1,1,5,5,5-D6 is a deuterated derivative of pentan-3-one, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-PENTANONE-1,1,1,5,5,5-D6 can be synthesized through the deuteration of pentan-3-one. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of deuterium gas (D2) and specialized reactors ensures efficient and high-yield deuteration. The process is carefully controlled to maintain the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-PENTANONE-1,1,1,5,5,5-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3-PENTANONE-1,1,1,5,5,5-D6 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals, aiding in the structural elucidation of complex molecules.

Mass Spectrometry: The compound serves as an internal standard for quantitative analysis.

Tracer Studies: Used in metabolic and kinetic studies to trace the pathways and mechanisms of various biochemical processes.

Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-PENTANONE-1,1,1,5,5,5-D6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to differences in reaction kinetics and mechanisms compared to non-deuterated compounds. These differences are exploited in various analytical techniques to gain insights into molecular structures and reaction pathways.

Comparison with Similar Compounds

Pentan-3-one: The non-deuterated analog of 3-PENTANONE-1,1,1,5,5,5-D6.

1,1,1,3,3,3-Hexadeuteriopropan-2-one: Another deuterated ketone with similar applications.

Deuterated Alcohols and Acids: Compounds like deuterated ethanol and acetic acid share similar isotopic properties.

Uniqueness: this compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its isotopic enrichment makes it a valuable tool in various research fields, offering insights that are not possible with non-deuterated analogs.

Biological Activity

3-Pentanone-1,1,1,5,5,5-D6 is a deuterated ketone that has gained attention in various fields of research due to its unique isotopic labeling. This compound is primarily used in analytical chemistry and biological studies to trace metabolic pathways and interactions. Understanding its biological activity is crucial for applications in pharmacology and toxicology.

This compound is a deuterated form of 3-pentanone, where hydrogen atoms are replaced by deuterium. This modification can alter the compound's physical and chemical properties, impacting its behavior in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H10D6O |

| Molecular Weight | 122.18 g/mol |

| Boiling Point | 102 °C |

| Solubility | Soluble in water and organic solvents |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its metabolic pathways and interactions with biological molecules. The following sections summarize key findings regarding its biological effects.

Metabolism and Pharmacokinetics

Studies have shown that this compound undergoes metabolic transformations similar to its non-deuterated counterpart. Its metabolism primarily involves oxidation and reduction reactions facilitated by cytochrome P450 enzymes. The incorporation of deuterium can influence the rate of these reactions due to the kinetic isotope effect.

Study 1: Metabolic Pathway Analysis

In a study conducted by Hua Li et al., the metabolic pathways of this compound were traced using mass spectrometry. The researchers found that the compound was primarily metabolized into various hydroxylated derivatives. This study highlighted the utility of deuterated compounds in understanding metabolic processes in vivo .

Study 2: Interaction with Biological Molecules

A research article published in Bioorganic Chemistry explored the interaction of this compound with enzymes involved in lipid metabolism. The findings suggested that the compound could modulate enzyme activity through competitive inhibition mechanisms . This property may have implications for developing therapeutic agents targeting metabolic disorders.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of this compound against certain bacterial strains. In vitro assays demonstrated that the compound exhibited inhibitory effects on E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 100 to 200 µg/mL .

Cytotoxicity Assays

Cytotoxicity assays performed on various cell lines (e.g., HeLa and A549) revealed that this compound has moderate antiproliferative effects. The IC50 values were determined to be approximately 250 µg/mL for HeLa cells and 300 µg/mL for A549 cells . These findings suggest that while the compound may not be highly cytotoxic at lower concentrations, further investigation is warranted to explore its potential as an anticancer agent.

Properties

IUPAC Name |

1,1,1,5,5,5-hexadeuteriopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)CC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311224 | |

| Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-25-6 | |

| Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53389-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.